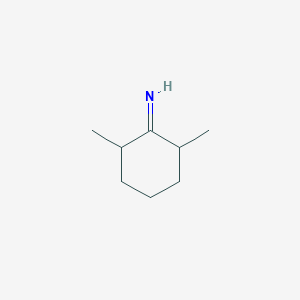![molecular formula C14H17NO4 B076327 1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 10413-45-3](/img/structure/B76327.png)
1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid, also known as EPMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid works by binding to the active site of acetylcholinesterase and butyrylcholinesterase, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the brain, which can improve cognitive function.
Efectos Bioquímicos Y Fisiológicos
In addition to its effects on cognitive function, 1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid has also been found to have other biochemical and physiological effects. Studies have shown that 1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid can reduce inflammation, protect against oxidative stress, and improve insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid in lab experiments is its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can be useful in studying the role of these enzymes in various physiological processes. However, one limitation of using 1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid is that it may not be selective in its inhibition of these enzymes, meaning that it may also inhibit the activity of other enzymes that play important roles in the body.
Direcciones Futuras
There are several potential future directions for research on 1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid. One area of interest is its potential use in the treatment of Alzheimer's disease, as increased levels of acetylcholine have been shown to improve cognitive function in patients with this condition. Another area of interest is its potential use in the treatment of inflammation-related diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to fully understand the potential applications of 1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid in these and other areas.
Métodos De Síntesis
The synthesis of 1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid involves a multi-step process that begins with the reaction of 4-ethoxybenzaldehyde with pyrrolidine to form the corresponding imine. This imine is then reduced using sodium borohydride to produce the corresponding amine. The amine is then reacted with 2-oxo-3-pyrrolidinecarboxylic acid to yield 1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid.
Aplicaciones Científicas De Investigación
1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid has been found to have potential applications in drug development due to its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function. Inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function.
Propiedades
Número CAS |
10413-45-3 |
|---|---|
Nombre del producto |
1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid |
Fórmula molecular |
C14H17NO4 |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
1-[(4-ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO4/c1-2-19-12-5-3-10(4-6-12)8-15-9-11(14(17)18)7-13(15)16/h3-6,11H,2,7-9H2,1H3,(H,17,18) |
Clave InChI |
FYNGTYQDXVLGLR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)O |
SMILES canónico |
CCOC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



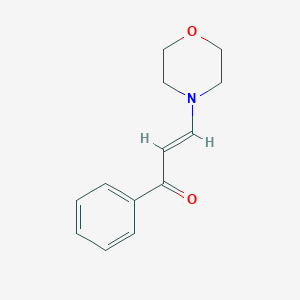
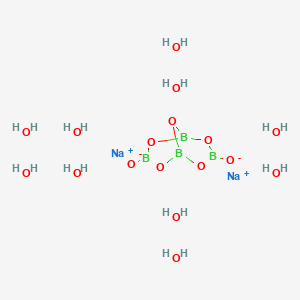
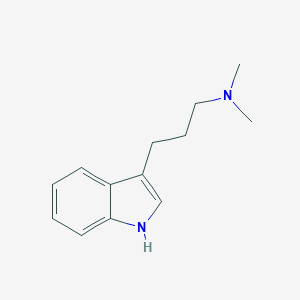
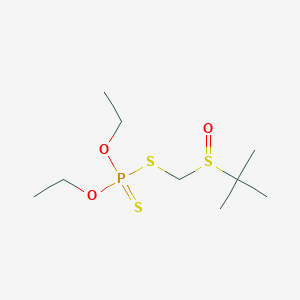
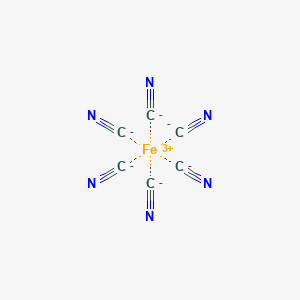
![4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B76250.png)
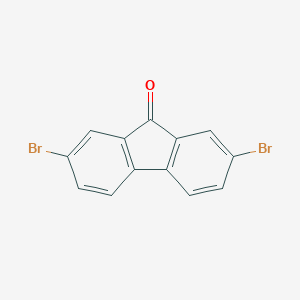
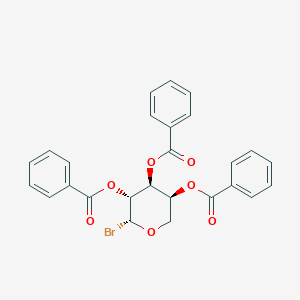
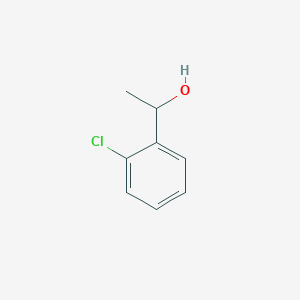
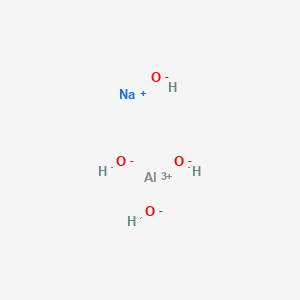
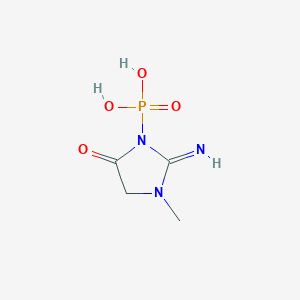
![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B76262.png)
![Dichloro-[2,2]-paracyclophane](/img/structure/B76265.png)
